molecular formula C11H13N3O2S B8530347 (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol

(Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol

Cat. No.: B8530347
M. Wt: 251.31 g/mol
InChI Key: DAWIQRUFQFRFQR-UHFFFAOYSA-N
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Description

The compound (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiazole and pyridine rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol can be achieved through a multi-step process involving the formation of the thiazole and pyridine rings, followed by their subsequent coupling. One possible synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the condensation of aldehydes with ammonia and α,β-unsaturated carbonyl compounds.

    Coupling of Thiazole and Pyridine Rings: The thiazole and pyridine rings can be coupled through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile and the pyridine ring acts as an electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, to form the corresponding dihydrothiazole derivative.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and acyl chlorides.

Major Products

    Oxidation: The major products of oxidation reactions are the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The major products of reduction reactions are the corresponding dihydrothiazole derivatives.

    Substitution: The major products of substitution reactions are the corresponding substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biology, this compound can be used as a probe to study the interactions between thiazole and pyridine-containing molecules and biological targets. Its potential biological activity makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound can be explored for its potential therapeutic applications. The presence of both thiazole and pyridine rings suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer activity.

Industry

In industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings may interact with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact molecular pathways involved would depend on the specific biological target and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol:

    Thiazole-containing Compounds: These compounds contain the thiazole ring and may exhibit similar biological activity, but lack the pyridine ring.

    Pyridine-containing Compounds: These compounds contain the pyridine ring and may exhibit similar chemical reactivity, but lack the thiazole ring.

Uniqueness

The uniqueness of this compound lies in its combination of both thiazole and pyridine rings. This dual functionality allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

[6-[[3-(methoxymethyl)-1,3-thiazol-2-ylidene]amino]pyridin-2-yl]methanol

InChI

InChI=1S/C11H13N3O2S/c1-16-8-14-5-6-17-11(14)13-10-4-2-3-9(7-15)12-10/h2-6,15H,7-8H2,1H3

InChI Key

DAWIQRUFQFRFQR-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CSC1=NC2=CC=CC(=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

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